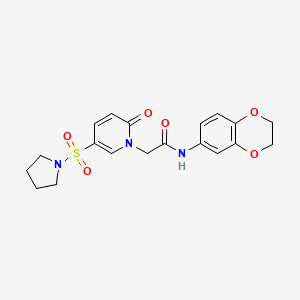

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide group to a pyridinone ring substituted with a pyrrolidine sulfonyl moiety. The 2-oxo pyridine component introduces hydrogen-bonding capabilities, which could influence target binding affinity.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c23-18(20-14-3-5-16-17(11-14)28-10-9-27-16)13-21-12-15(4-6-19(21)24)29(25,26)22-7-1-2-8-22/h3-6,11-12H,1-2,7-10,13H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDYZGVFENFIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzodioxin moiety, a pyrrolidine ring, and a sulfonamide group. Its IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 438.48 g/mol.

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Benzodioxin Ring : This is achieved through the reaction of catechol derivatives with ethylene glycol under acidic conditions.

- Pyrrolidine Integration : The introduction of the pyrrolidine moiety is done via cyclization reactions involving appropriate hydrazides.

- Coupling Reaction : The final step involves forming an amide bond between the benzodioxin and pyrrolidine components using coupling reagents like EDCI or DCC in the presence of a base.

Anticancer Properties

Research has shown that derivatives containing similar structural motifs exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated that they can inhibit the growth of various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

A comparative study found that certain derivatives reduced cell viability significantly compared to control treatments:

| Compound ID | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | A549 |

| Compound B | 15 | HCT116 |

| Compound C | 25 | MCF7 |

These results suggest that modifications to the core structure can enhance anticancer efficacy while minimizing toxicity to non-cancerous cells.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity against multidrug-resistant pathogens. Notably, derivatives have shown effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA):

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These findings indicate potential for development as new antimicrobial agents targeting resistant strains.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.

- Receptor Interaction : It may modulate receptor activity through binding interactions that alter downstream signaling pathways.

- Ion Channel Modulation : Potential effects on ion channels could influence cellular excitability and signaling.

Case Studies

Several case studies highlight the compound's potential:

- Case Study on Anticancer Efficacy : A study involving treatment with related compounds showed significant tumor growth inhibition in xenograft models.

- Antimicrobial Resistance Study : Research indicated that certain derivatives maintained efficacy against resistant strains in vitro, suggesting a viable route for drug development.

Scientific Research Applications

Enzyme Inhibition

Recent studies have demonstrated that compounds related to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant inhibitory effects on various enzymes:

- α-glucosidase Inhibition : This compound class has been evaluated for its ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. Inhibitors of this enzyme are of interest for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

Neuroprotective Effects

Research indicates that derivatives of this compound may also act as acetylcholinesterase inhibitors. This action is beneficial in the treatment of Alzheimer's disease by enhancing cholinergic neurotransmission .

Antimicrobial and Anticancer Activities

Studies have shown that related compounds exhibit antimicrobial and anticancer properties:

- Antimicrobial Activity : The synthesis of derivatives has been linked to antimicrobial efficacy against various pathogens. For instance, certain derivatives demonstrated notable activity against Mycobacterium tuberculosis and other bacterial strains .

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms targeting specific cellular pathways .

Case Study 1: Enzyme Inhibition

A study focused on synthesizing new sulfonamides containing benzodioxane and acetamide moieties assessed their inhibitory potential against α-glucosidase and acetylcholinesterase. The results indicated that specific derivatives effectively reduced enzyme activity, suggesting potential therapeutic applications for T2DM and Alzheimer's disease .

Case Study 2: Antimicrobial Activity

In another investigation, a series of N-substituted acetamides were synthesized and evaluated for their antimicrobial properties. The results highlighted several compounds with significant activity against Mycobacterium tuberculosis, indicating their potential as lead compounds for developing new antitubercular agents .

Comparison with Similar Compounds

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

This compound shares the benzodioxin core but differs in substituents and linkage. Key distinctions include:

- Substituent Position : The benzodioxin moiety is substituted at the 5-position (vs. 6-position in the target compound).

- Functional Groups: A methoxy-pyridin-3-amine group replaces the acetamide-linked pyridinone-sulfonylpyrrolidine moiety.

Molecular Weight : 391.46 (vs. ~434.45 for the target compound, estimated based on formula).

Implications of Structural Differences

- Solubility: The sulfonyl group in the target compound may improve aqueous solubility compared to the methoxy and dimethylamino groups in CAS 2306268-61-9.

Acetamide-Containing Pharmacopeial Compounds

The Pharmacopeial Forum lists three stereoisomeric compounds (m, n, o) featuring phenoxyacetamido groups, diphenylhexan backbones, and tetrahydro-pyrimidinyl moieties . While these share acetamide linkages with the target compound, critical differences include:

- Backbone Complexity : The Pharmacopeial compounds have larger, peptide-like structures with multiple stereocenters, likely designed for protease or kinase inhibition.

- Functional Groups: The phenoxyacetamido group contrasts with the pyridinone-sulfonylpyrrolidine motif, suggesting divergent mechanisms of action.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Structural Insights: The target compound’s sulfonamide and pyridinone groups may confer advantages in binding entropy and solubility over analogs with methoxy or dimethylamino substituents.

- Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence.

- Validation Needs : Experimental studies (e.g., X-ray crystallography using tools like SHELXL ) are required to confirm conformational stability and binding modes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. A key intermediate is formed via sulfonylation or acetamide coupling, followed by functionalization of the pyridinone moiety. For example, sulfonyl groups can be introduced using sulfonyl chlorides under alkaline conditions (pH 9–10) at room temperature . Purification often employs column chromatography or recrystallization.

- Characterization : Validate purity and structure using:

- IR spectroscopy : Confirms amide (C=O stretch ~1650 cm⁻¹) and sulfonyl (S=O ~1350 cm⁻¹) groups.

- ¹H-NMR : Peaks for benzodioxin protons (δ 4.2–4.5 ppm, OCH₂), pyridinone aromatic protons (δ 7.0–8.5 ppm), and pyrrolidine protons (δ 1.5–3.5 ppm).

- CHN analysis : Verifies elemental composition (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What are the primary biochemical applications of this compound in academic research?

- Methodological Answer : The compound’s structural motifs (e.g., sulfonamide, benzodioxin) suggest applications in enzyme inhibition studies. For instance, analogs have shown activity as α-glucosidase and acetylcholinesterase inhibitors. Experimental protocols include:

- Enzyme assays : Measure IC₅₀ values using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis for α-glucosidase).

- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic yield while minimizing side reactions?

- Methodological Answer :

- Reaction parameters : Optimize temperature (e.g., 0–25°C for sulfonylation), solvent polarity (DMF for nucleophilic substitution), and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride).

- Byproduct mitigation : Use scavengers (e.g., molecular sieves for water-sensitive steps) or gradient elution in chromatography to separate isomers .

Q. What computational strategies are effective in predicting this compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase’s catalytic triad).

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA/GBSA) .

- Validation : Cross-reference computational results with experimental IC₅₀ values to refine force fields or scoring functions.

Q. How should researchers address contradictions between in vitro and in silico data for this compound’s activity?

- Methodological Answer :

- Data triangulation : Reconcile discrepancies by:

Repeating assays under standardized conditions (pH, temperature).

Validating computational models with crystal structures of target enzymes.

Exploring off-target effects via proteome-wide screening (e.g., thermal shift assays) .

- Example : A study resolved conflicting α-glucosidase inhibition data by identifying pH-dependent protonation states of the sulfonamide group .

Q. What experimental design principles are critical for studying this compound’s pharmacokinetics?

- Methodological Answer :

- ADME profiling :

- Solubility : Use shake-flask method with HPLC quantification.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- Controls : Include positive controls (e.g., propranolol for permeability) and validate assay reproducibility (CV < 15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.